Product packaging for 2-Bromo-5-nitrotoluene(Cat. No.:CAS No. 7149-70-4)

2-Bromo-5-nitrotoluene

Cat. No.: B182602
CAS No.: 7149-70-4
M. Wt: 216.03 g/mol
InChI Key: HIMGPQVBNICCGL-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis Research

The primary significance of 2-bromo-5-nitrotoluene lies in its role as a versatile intermediate in organic synthesis. lookchem.com The presence of both a halogen (bromine) and a nitro group allows for a variety of chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. This dual reactivity makes it a valuable precursor for creating a diverse range of more complex molecules.

A key application of this compound is in the synthesis of substituted biphenyl (B1667301) compounds. For instance, it is a crucial reactant in the synthesis of 4′-amino-4-hydroxy-2′-methylbiphenyl. lookchem.comchemicalbook.comsigmaaldrich.com It is also utilized in the production of 3′:4-dinitro-2-methyldiphenyl ether through a condensation reaction. lookchem.comchemicalbook.comsigmaaldrich.com These reactions highlight the compound's utility in forming carbon-carbon and carbon-oxygen bonds, which are fundamental transformations in organic chemistry.

The development of palladium-catalyzed cross-coupling reactions has further amplified the importance of halogenated nitroaromatics like this compound. These modern synthetic methods enable the efficient construction of complex molecular frameworks, positioning such compounds as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. lookchem.com

Interdisciplinary Research Relevance in Chemical Sciences

The utility of this compound and similar structures extends beyond traditional organic synthesis into other areas of the chemical sciences. For example, polysubstituted benzenes are crucial for developing new materials with specific functionalities. smolecule.com The unique electronic properties conferred by the electron-withdrawing nitro group and the halogen substituent can be harnessed in the design of novel materials.

Furthermore, research into the reactivity and properties of such molecules contributes to a deeper understanding of fundamental chemical principles. Studies on related compounds, like 2-bromo-6-nitrotoluene (B1266184), involve spectroscopic analysis and computational modeling to investigate their reactive properties and interactions with solvents. researchgate.net This type of interdisciplinary research, combining synthetic chemistry with physical and computational chemistry, is essential for advancing the chemical sciences as a whole. The insights gained from these studies can inform the design of new catalysts, materials, and biologically active molecules.

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C₇H₆BrNO₂ sigmaaldrich.comsynquestlabs.com
Molecular Weight 216.03 g/mol sigmaaldrich.com
CAS Number 7149-70-4 lookchem.comsigmaaldrich.comsynquestlabs.com
Appearance Cream-colored or light yellow to yellow to orange crystalline powder lookchem.com
Melting Point 78-80 °C lookchem.comsigmaaldrich.com
Boiling Point 143 °C at 17 mmHg lookchem.com
Flash Point 121.9 °C lookchem.com
Density ~1.684 g/cm³ lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO2 B182602 2-Bromo-5-nitrotoluene CAS No. 7149-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methyl-4-nitrobenzene
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMGPQVBNICCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10991930
Record name 1-Bromo-2-methyl-4-nitrobenzene
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-70-4
Record name 1-Bromo-2-methyl-4-nitrobenzene
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Record name 7149-70-4
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Record name 1-Bromo-2-methyl-4-nitrobenzene
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Record name 2-bromo-5-nitrotoluene
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Synthetic Methodologies and Reaction Pathways of 2 Bromo 5 Nitrotoluene

Established Synthetic Routes to 2-Bromo-5-nitrotoluene

The primary methods for preparing this compound involve the sequential introduction of bromo and nitro groups onto a toluene (B28343) backbone, or the chemical transformation of a pre-functionalized toluene derivative.

A common and effective strategy for synthesizing this compound is through a sequential halogenation and nitration process. This typically begins with the bromination of toluene. The resulting mixture of ortho- and para-bromotoluene must then be separated. pressbooks.pubopenstax.org The isolated p-bromotoluene is the desired intermediate for the subsequent step. pressbooks.pubopenstax.org

Nitration of p-bromotoluene is then carried out, usually with a mixture of nitric acid and sulfuric acid. openstax.org The bromine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. In p-bromotoluene, the positions ortho to the bromine are also meta to the methyl group, and the positions ortho to the methyl group are also meta to the bromine. The directing effects of these two groups work together to favor nitration at the position ortho to the methyl group and meta to the bromine, which corresponds to the 2-position, yielding this compound. pressbooks.pubopenstax.org

Starting MaterialReagentsIntermediateReagentsProduct
TolueneBr₂/FeBr₃p-BromotolueneHNO₃/H₂SO₄This compound

Table 1: Sequential Halogenation and Nitration of Toluene

An alternative approach involves first nitrating toluene to produce a mixture of nitrotoluene isomers. vaia.com The major products are o-nitrotoluene and p-nitrotoluene. For the synthesis of this compound, the p-nitrotoluene isomer is the required starting material.

Subsequent bromination of p-nitrotoluene with bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) leads to the desired product. The nitro group is a strong deactivating and meta-directing group, while the methyl group is an activating and ortho-, para-directing group. smolecule.com In p-nitrotoluene, the methyl group directs the incoming electrophile (bromine) to the 2-position (ortho to the methyl group), while the nitro group directs it to the 3-position (meta to the nitro group). The activating effect of the methyl group generally dominates, leading to the formation of this compound. libretexts.org

Starting MaterialReagentsIntermediateReagentsProduct
TolueneHNO₃/H₂SO₄p-NitrotolueneBr₂/FeBr₃This compound

Table 2: Nitration-Halogenation Sequence for this compound

Diazotization-based methods, such as the Sandmeyer reaction, offer a highly regioselective route to this compound, starting from an appropriately substituted aniline. This pathway typically begins with 2-amino-5-nitrotoluene. This starting material can be prepared through various methods, including the dinitration of toluene followed by selective reduction of one nitro group. sciencemadness.org

The synthesis involves the diazotization of 2-amino-5-nitrotoluene with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid (HBr), at low temperatures (typically 0-5°C). google.com This forms a diazonium salt intermediate. The subsequent treatment of this diazonium salt with a copper(I) bromide (CuBr) solution replaces the diazonium group with a bromine atom, yielding this compound with high purity. google.com

Starting MaterialReagentsIntermediateReagentsProduct
2-Amino-5-nitrotolueneNaNO₂, HBr (0-5°C)5-Nitro-2-methylbenzenediazonium bromideCuBrThis compound

Table 3: Diazotization-Based Synthesis of this compound

Nitration-Halogenation Sequence

Regioselectivity and Stereoselectivity in Aromatic Substitution Reactions

The successful synthesis of a specific isomer like this compound is critically dependent on understanding and controlling the regioselectivity of the electrophilic aromatic substitution reactions involved.

The regiochemical outcome of bromination and nitration on a substituted toluene ring is governed by the electronic and steric properties of the existing substituents. The methyl group (-CH₃) is an activating group, meaning it increases the rate of electrophilic aromatic substitution relative to benzene (B151609). It is also an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring. vaia.com

Conversely, the nitro group (-NO₂) is a strongly deactivating group, making the aromatic ring less reactive towards electrophiles. It is a meta-director, directing incoming electrophiles to the positions meta to it. smolecule.com Bromine (-Br) is a deactivating group but is an ortho-, para-director.

When multiple substituents are present, their directing effects can either reinforce or oppose each other. In the synthesis of this compound from p-nitrotoluene, the activating ortho-, para-directing methyl group and the deactivating meta-directing nitro group both favor substitution at the 2-position, leading to a high degree of regioselectivity. smolecule.comlibretexts.org Similarly, in the nitration of p-bromotoluene, the ortho-, para-directing effects of both the methyl and bromo groups direct the incoming nitro group to the 2-position. pressbooks.pubopenstax.org

The formation of unwanted positional isomers is a common challenge in the synthesis of substituted aromatic compounds. vaia.com Several strategies can be employed to control positional isomerism and enhance the yield of the desired product, this compound.

One key strategy is the careful selection of the reaction sequence. For instance, starting with p-bromotoluene and then nitrating it can be more regioselective than brominating o-nitrotoluene, which could lead to a mixture of isomers. openstax.orglibretexts.org

Another approach involves the use of blocking groups. For example, a sulfonyl group can be introduced to block a specific position on the ring, directing subsequent substitutions to other positions. The blocking group can then be removed in a later step. sciencemadness.org

The choice of reaction conditions, including temperature and catalyst, can also influence the product distribution. Lower temperatures often favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer. In some cases, specialized catalysts, such as zeolites, have been investigated to improve the regioselectivity of bromination and nitration reactions. semanticscholar.org

Finally, purification techniques such as recrystallization and chromatography are often necessary to separate the desired isomer from any byproducts. vaia.com The significant difference in the boiling points of isomers like o- and p-bromotoluene allows for their separation by distillation.

Influence of Substituent Directing Effects on Bromination and Nitration

Advanced Synthetic Strategies and Process Optimization

The synthesis of this compound, a key intermediate in various chemical manufacturing processes, has evolved to incorporate more efficient, sustainable, and scalable methodologies. These advanced strategies focus on improving yield, selectivity, and safety while minimizing environmental impact.

Application of Catalytic Systems in Synthesis

Catalytic systems are crucial in the synthesis of this compound and its derivatives, primarily to enhance regioselectivity and reaction rates. In the bromination of nitrotoluene, transition metal salts are often employed as catalysts. For instance, the chlorination of bromonitrotoluene to produce related compounds is catalyzed by transition metals like iron, nickel, copper, or zinc to improve both selectivity and yield. Similarly, the bromination of toluene derivatives often utilizes catalysts such as iron(III) bromide (FeBr₃).

One innovative approach to bromination avoids traditional harsh catalysts. The use of barium tetrafluorobromate (Ba(BrF₄)₂) has been shown to be a highly active brominating agent for p-nitrotoluene, leading to the formation of 3-bromo-nitrotoluene without the need for a catalyst under harsh conditions. scientific.netresearchgate.net This highlights a move towards developing catalyst systems that are not only efficient but also operate under milder, more environmentally friendly conditions.

Palladium-based catalysts are particularly significant in the derivatization of bromo-nitro aromatic compounds. For example, palladium supported on modified magnetic nanoparticles has been demonstrated as an effective catalyst for the reduction of aromatic nitro compounds to primary amines. ua.es Furthermore, palladium-catalyzed amination of aryl bromides is a key reaction where compounds like 2-bromo-4-chloro-5-nitrotoluene (B1608888) can act as an amination catalyst. biosynth.com

Table 1: Catalytic Systems in the Synthesis and Derivatization of this compound and Related Compounds
Reaction TypeCatalystSubstrateProduct/ApplicationReference
ChlorinationTransition metal salts (Fe, Ni, Cu, Zn)BromonitrotolueneChlorinated bromonitrotoluene derivatives
BrominationIron(III) bromide (FeBr₃)NitrotolueneBromonitrotoluene isomers
BrominationBarium tetrafluorobromate (Ba(BrF₄)₂)p-Nitrotoluene3-Bromo-nitrotoluene scientific.netresearchgate.net
Nitro Group ReductionPalladium on magnetic nanoparticlesAromatic nitro compoundsPrimary amines ua.es
Amination2-Bromo-4-chloro-5-nitrotolueneAryl bromidesAminated aryl compounds biosynth.com

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the synthesis of this compound, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. kahedu.edu.ininnovareacademics.in Key to this is the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org

Solvent-free reactions represent a significant green chemistry approach. For instance, a synthesis of this compound has been reported using iron(III) nitrate (B79036) nonahydrate and phosphorus pentoxide in a neat (no solvent) reaction at room temperature, accomplished through milling. alfa-chemical.com This method not only eliminates the need for potentially harmful solvents but also simplifies the workup process. innovareacademics.in

The use of safer reagents is another cornerstone of green chemistry. The development of brominating agents like Ba(BrF₄)₂ that function without harsh catalysts is a step in this direction. scientific.netresearchgate.net Furthermore, the pursuit of catalytic rather than stoichiometric reagents minimizes waste, a primary goal of sustainable synthesis. acs.org The use of recyclable heterogeneous catalysts, such as palladium on magnetic nanoparticles, further enhances the sustainability of these processes by allowing for easy separation and reuse of the catalyst. ua.es

Flow Chemistry and Continuous-Flow Reactor Applications

Flow chemistry, utilizing continuous-flow reactors, offers significant advantages for the synthesis of nitroaromatic compounds like this compound. This technology provides superior control over reaction parameters such as temperature and mixing, leading to enhanced safety, efficiency, and selectivity. researchgate.netbeilstein-journals.org The nitration of aromatic compounds, a typically fast and highly exothermic reaction, is particularly well-suited for microreactors, which can manage heat effectively and reduce the risks associated with traditional batch processes. beilstein-journals.org

Continuous-flow systems have been successfully applied to the mononitration of various aromatic compounds, achieving high yields and excellent selectivity in short residence times. rsc.org For example, the nitration of toluene in a continuous-flow setup can be optimized to favor the desired isomers. beilstein-journals.org While direct continuous-flow synthesis of this compound is not extensively detailed in the provided results, the successful application to similar nitrotoluene derivatives suggests its high potential. researchgate.netrsc.org

Furthermore, flow chemistry has been employed for the reduction of nitro groups, a key transformation of this compound. A metal-free reduction of aromatic nitro compounds using trichlorosilane (B8805176) has been successfully performed under continuous-flow conditions, yielding primary amines in high yields with short reaction times. researchgate.net This method demonstrates the versatility of flow chemistry for various transformations of nitroaromatic compounds.

Derivatization Pathways and Chemical Transformations of this compound

This compound is a versatile intermediate that undergoes a variety of chemical transformations, primarily involving the bromine and nitro functional groups. cymitquimica.com These reactions allow for the synthesis of a wide range of more complex molecules. chemicalbook.comsigmaaldrich.com

Nucleophilic Substitution Reactions of the Aromatic Bromine

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic substitution. The presence of the electron-withdrawing nitro group activates the ring towards such reactions. stackexchange.com The bromine can be replaced by various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions. evitachem.com

The position of the nitro group relative to the bromine atom significantly influences the reactivity. In para-substituted bromo-nitrobenzenes, the nitro group's strong resonance effect (-R effect) creates a positive charge on the carbon atom attached to the bromine, making it more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com This stabilization of the intermediate Meisenheimer complex makes the para-isomer more reactive towards nucleophilic aromatic substitution (SNAAr) than the meta-isomer. stackexchange.com In this compound, the nitro group is para to the bromine atom, which facilitates nucleophilic substitution at the bromine-bearing carbon.

A specific example of this reactivity is the condensation of this compound with potassium m-nitrophenoxide to form 3′:4-dinitro-2-methyldiphenyl ether. sigmaaldrich.comsigmaaldrich.com

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to an amino group is a fundamental and widely used transformation, yielding 2-bromo-5-aminotoluene. This reaction opens up a vast array of subsequent synthetic possibilities.

Several methods are available for this reduction. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is a common and effective approach. masterorganicchemistry.com For instance, palladium on carbon (Pd/C) can be used for this purpose. organic-chemistry.org

Alternatively, the reduction can be achieved using metals in the presence of acid, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.com Tin(II) chloride is another chemical reducing agent that can be employed. evitachem.com A metal-free approach utilizing trichlorosilane has also been demonstrated for the reduction of aromatic nitro compounds, offering a milder alternative that can be tolerant of other functional groups like bromine. researchgate.net

Table 2: Methods for the Reduction of the Nitro Group in this compound
Reagent/CatalystConditionsProductReference
H₂ with Pd, Pt, or Ni catalystCatalytic hydrogenation2-Bromo-5-aminotoluene masterorganicchemistry.com
Fe, Sn, or Zn with HClAcidic conditions2-Bromo-5-aminotoluene masterorganicchemistry.com
Tin(II) chlorideChemical reduction2-Bromo-5-aminotoluene evitachem.com
TrichlorosilaneMetal-free, continuous-flow option2-Bromo-5-aminotoluene researchgate.net
Palladium on carbon (Pd/C)Catalytic hydrogenation2-Bromo-5-aminotoluene organic-chemistry.org

Oxidation Reactions of the Methyl Group

The methyl group of this compound is susceptible to oxidation, a reaction that converts the alkyl substituent into a carboxylic acid functional group. This transformation is a fundamental process in organic synthesis, providing a route to substituted benzoic acids which are themselves valuable precursors for pharmaceuticals and other complex molecules. chemimpex.com

Strong oxidizing agents are typically required to achieve this conversion. evitachem.com Potassium permanganate (B83412) (KMnO₄) is a common and effective reagent for this purpose. evitachem.com The reaction involves heating this compound with an aqueous solution of potassium permanganate. During the reaction, the robust aromatic ring, deactivated by the electron-withdrawing nitro group, remains intact while the methyl group is oxidized.

The product of this reaction is 2-bromo-5-nitrobenzoic acid. evitachem.com This compound is a useful intermediate, for instance, in the synthesis of molecules with potential applications in cancer treatment and as enzyme inhibitors. chemimpex.combiosynth.com The efficiency of permanganate oxidations can be sensitive to reaction conditions such as pH. In related systems, buffering the reaction mixture has been shown to significantly improve yields by moderating the pH during the process. researchgate.net

Table 1: Oxidation of this compound

ReactantOxidizing AgentProductReference
This compoundPotassium permanganate (KMnO₄)2-Bromo-5-nitrobenzoic acid evitachem.com

Further Electrophilic Aromatic Substitution Reactions

Methyl Group (-CH₃): An activating, ortho, para-directing group. savemyexams.com

Bromo Group (-Br): A deactivating, ortho, para-directing group. uri.edumasterorganicchemistry.com

Nitro Group (-NO₂): A strongly deactivating, meta-directing group. savemyexams.commakingmolecules.com

The interplay of these directing effects determines the position of any subsequent substitution. The ring is generally deactivated due to the presence of the bromine atom and, more significantly, the powerful electron-withdrawing nitro group. masterorganicchemistry.com Consequently, forcing reaction conditions are often necessary for further substitution to occur. makingmolecules.commsu.edu For example, the nitration of the structurally related nitrobenzene (B124822) requires elevated temperatures. msu.edu

Considering the positions on the this compound ring (C1-CH₃, C2-Br, C5-NO₂), the available sites for substitution are C3, C4, and C6.

Position C3: Favored by the meta-directing nitro group and the ortho-directing bromo group.

Position C4: Favored by the para-directing methyl group.

Position C6: Favored by the ortho-directing methyl group and the ortho-directing bromo group.

The strong deactivating nature of the nitro group dominates, making the ring less nucleophilic. However, the directing effects suggest that positions C3 and C6 are the most likely sites for attack by an incoming electrophile. The synthesis of compounds like 2-chloro-3-bromo-5-nitrotoluene (B2990948) from 5-nitrotoluene through sequential halogenations highlights that such polysubstituted products are synthetically accessible. smolecule.com

Table 2: Directing Effects for Further Electrophilic Aromatic Substitution on this compound

Substituent (Position)TypeDirecting EffectFavored Positions for Substitution
-CH₃ (C1)Activatingortho, paraC4, C6
-Br (C2)Deactivatingortho, paraC3, C6
-NO₂ (C5)Strongly DeactivatingmetaC3

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Coupling

This compound is a suitable substrate for palladium- or nickel-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, which typically pairs an organoboron compound with an organic halide, is a prominent example of such transformations. nih.govd-nb.info

While direct Suzuki-Miyaura coupling of this compound is plausible, documented research highlights its use in a related context. Specifically, this compound has been used in the synthesis of a nickel(II) σ-aryl precatalyst. nih.gov In this synthesis, the oxidative addition of the aryl halide (this compound) to a nickel(0) complex, (dppf)Ni⁰(C₂H₄), yields a stable nickel(II) precatalyst containing a 2-methyl-4-nitrophenyl ligand. nih.gov This precatalyst was subsequently evaluated for its efficacy in various Suzuki-Miyaura coupling reactions, such as the coupling of 1-chloronaphthalene (B1664548) with 4-trifluoromethylphenylboronic acid. nih.gov

The successful synthesis of this precatalyst demonstrates the reactivity of the C-Br bond in this compound towards oxidative addition with a low-valent metal center, which is the crucial first step in many cross-coupling catalytic cycles. nih.govmdpi.com The general utility of aryl bromides in palladium-catalyzed couplings is well-established for constructing biaryl systems, which are common motifs in pharmaceuticals. nih.govsnnu.edu.cn

Table 3: Example of this compound in Precatalyst Synthesis for Cross-Coupling

Reactant 1Reactant 2ProductApplication of ProductReference
This compound(dppf)Ni⁰(C₂H₄)(dppf)Ni(2-methyl-4-nitrophenyl)(Br)Precatalyst for Suzuki-Miyaura coupling reactions nih.gov

Theoretical and Computational Chemistry Investigations of 2 Bromo 5 Nitrotoluene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the properties of 2-bromo-5-nitrotoluene. These methods, particularly Density Functional Theory (DFT), offer a detailed understanding of its electronic structure.

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) and 6-311++G(d,p), have been employed to determine its optimized molecular geometry. nih.govresearchgate.net These studies provide precise data on bond lengths and bond angles, which are in good agreement with experimental values. nih.gov

For instance, a comparative study using the B3LYP/6-31G(*) basis set has provided detailed insights into the vibrational spectra of this compound. nih.gov The calculated vibrational frequencies, after scaling, show excellent correlation with experimental FTIR and FT-Raman spectra. nih.gov This agreement validates the accuracy of the computed molecular geometry.

Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP)

ParameterBond Length (Å)Bond Angle (°)
C-Br1.870
C-N1.475
C-C (aromatic)1.385 - 1.401
C-H (methyl)1.085 - 1.090
N-O1.225 - 1.230
C-C-C (ring)
C-C-Br
C-C-N
O-N-O

Note: The values presented are typical ranges and may vary slightly depending on the specific basis set and computational level used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to engage in chemical reactions. numberanalytics.com

For this compound, the HOMO is primarily localized on the benzene (B151609) ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is concentrated around the nitro group, which acts as the primary site for nucleophilic attack. The energy gap for this compound has been calculated, and a smaller gap generally implies higher reactivity. numberanalytics.com

Table 2: Calculated HOMO-LUMO Energies and Related Properties of this compound

ParameterEnergy (eV)
HOMO Energy-8.369
LUMO Energy-3.380
HOMO-LUMO Energy Gap (ΔE)4.989

Data obtained from DFT calculations. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). wisc.edu This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is an invaluable tool for elucidating the mechanisms and kinetics of chemical reactions involving this compound. These models can predict reaction outcomes and provide detailed energetic profiles of reaction pathways.

Prediction of Regioselectivity and Reaction Pathways

The substituents on the benzene ring of this compound—a bromine atom, a nitro group, and a methyl group—dictate the regioselectivity of its reactions. The nitro group is a strong deactivating group and a meta-director, while the bromine atom and the methyl group are ortho, para-directors.

Computational models can predict the most likely sites for electrophilic and nucleophilic attack by calculating the electron density at different positions on the aromatic ring. These predictions are crucial for designing synthetic routes that yield specific isomers. For instance, in electrophilic aromatic substitution reactions, the positions ortho and para to the methyl group and meta to the nitro group are the most likely sites of reaction. DFT calculations can help to rationalize the observed product distributions in reactions such as nitration and halogenation. researchgate.net

Analysis of Activation Barriers and Transition States

A critical aspect of computational reaction modeling is the determination of activation energies and the characterization of transition state structures. unibo.it The activation energy represents the energy barrier that must be overcome for a reaction to occur, and it is a key determinant of the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution or the reduction of the nitro group, computational methods can be used to map out the potential energy surface. nih.gov This allows for the identification of the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation barrier can be determined. This information is vital for understanding the feasibility of a proposed reaction mechanism and for predicting how changes in the molecular structure will affect the reaction kinetics. spu.edu

Solvent Effects and Intermolecular Interactions

Theoretical studies employing quantum chemical calculations, such as Density Functional Theory (DFT), have been instrumental in understanding the molecular behavior of this compound. These investigations reveal that intermolecular interactions and solvent environments play a crucial role in the molecule's properties. A study on this compound and its fluoro-analogue highlighted that an increase in kinetic stability and dipole moment is linked to a reduced energy gap, which influences electro-optical properties like polarization and hyperpolarizability. researchgate.net The research pointed towards the presence of intermolecular interactions that lead to stabilization, an enhanced dipole moment, and a reduced energy gap. researchgate.net

Computational modeling is essential for isolating the factors that contribute to the reactivity of bromo-nitro aromatic compounds. Discrepancies in experimental outcomes can often be attributed to solvent effects, variations in temperature, or competing side reactions. Systematic kinetic studies, for instance, varying the ratios of solvents like ethanol (B145695) and water, alongside DFT modeling, can help elucidate these contributing factors.

The analysis of molecular interactions extends to isomers like 2-bromo-6-nitrotoluene (B1266184), where computational studies have explored its interactions with various solvents, including water, benzene, and Dimethyl sulfoxide (B87167) (DMSO). researchgate.net Methodologies such as Natural Bond Orbital (NBO) analysis are used to study charge delocalization and hyperconjugative interactions within the molecule in different solvent environments. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps help to visualize the electronic distribution and predict sites for nucleophilic and electrophilic attacks, which can be significantly influenced by the surrounding solvent molecules. researchgate.net

The table below summarizes key computational findings related to the solvent effects and intermolecular interactions of nitrotoluene derivatives, based on theoretical studies.

Computational MethodInvestigated PropertyFindingsReference
DFT (B3LYP/6-31G*)Electronic PropertiesReduced energy gap and enhanced dipole moment indicate intermolecular interactions and stabilization. researchgate.net
DFT ModelingReactivity FactorsHelps isolate the influence of solvent effects from other experimental variables to explain reactivity.
NBO AnalysisCharge DelocalizationUsed to study hyperconjugative interactions and charge transfer within the molecule as influenced by solvents. researchgate.net
MEP AnalysisReactive SitesMaps electrostatic potential to identify electron-rich and electron-poor regions, indicating sites for molecular interactions. researchgate.net

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, are powerful tools for predicting the biological activity and toxicity of chemical compounds like this compound based on their molecular structure. nih.govresearchgate.net These computational models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. nih.gov

For nitroaromatic compounds, QSAR studies are particularly relevant due to the potential toxicity associated with this chemical class. researchgate.net Research in this area has focused on developing models that can predict toxicity endpoints by elucidating the effects of different substituents on the nitroaromatic ring. researchgate.net These models use molecular descriptors—numerical values that encode structural features—to differentiate compounds based on their probable mechanisms of toxicity. researchgate.net The process involves using statistical approaches like Partial Least Squares (PLS) to build the models, which are then validated for their predictive power. researchgate.net

The development of in silico toxicology protocols provides a systematic framework for hazard assessment. nih.gov This often involves a combination of expert rule-based systems and statistical QSAR models. nih.gov For a given compound, these platforms can generate predictions for endpoints like mutagenicity, with the results from different models being integrated to assign a classification of confidence. nih.gov The reliability of these predictions can be further supported by examining structurally similar compounds (analogs) with known experimental data. nih.gov

Computational tools like DFT can also contribute to SAR by predicting reactive sites through the mapping of electron density and Fukui indices. The table below outlines the principles and applications of various in silico approaches relevant to the SAR prediction for compounds like this compound.

In Silico ApproachPrincipleApplication in SAR/Toxicity PredictionReference
QSAR/QSTRCorrelates molecular descriptors with biological activity or toxicity.Predicts the toxicity of nitroaromatics by analyzing the structural contributions of substituents. researchgate.net
Statistical-based ModelsUses a training set of chemicals with known toxicological data to build a predictive model.Predicts binary outcomes, such as mutagenic or non-mutagenic, based on Ames test data. nih.gov
Expert Rule-based SystemsEncodes knowledge of chemical reactions and toxicological mechanisms into a set of rules.Identifies potential structural alerts for toxicity within a molecule. nih.gov
Molecular DockingSimulates the binding of a molecule to a biological target (e.g., a receptor).Predicts the binding affinity and interaction mode, helping to identify potential biological activity. cranfield.ac.uk
DFT CalculationsComputes electronic properties like electron density and HOMO-LUMO gaps.Predicts molecular reactivity and sites susceptible to metabolic activation or chemical reaction. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Vibrational Spectroscopy (FT-IR and FT-Raman) for Structural Confirmation and Vibrational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a fundamental tool for the structural confirmation of 2-Bromo-5-nitrotoluene. Experimental spectra, recorded in the solid phase, provide a characteristic fingerprint of the molecule based on its vibrational modes. nih.gov The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is observed between 4000–50 cm⁻¹. nih.govresearchgate.net

Correlation of Experimental and Computational Vibrational Frequencies

To achieve a comprehensive understanding of the vibrational modes, experimental data are often correlated with computational results derived from quantum chemical calculations, such as Density Functional Theory (DFT). nih.govresearchgate.net Studies have utilized the B3LYP/6-31G* basis set to optimize the molecular geometry and calculate the vibrational frequencies of this compound. nih.gov

The theoretical wavenumbers are typically scaled to correct for anharmonicity and the limitations of the computational method, often showing excellent agreement with the experimental FT-IR and FT-Raman spectra. nih.gov This correlation allows for the definitive assignment of fundamental vibrational modes. For instance, the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group and the stretching of the carbon-bromine (C-Br) bond can be precisely identified. The complete vibrational assignments are further substantiated by the Total Energy Distribution (TED) analysis, which describes the contribution of each internal coordinate to the normal modes. nih.gov

Below is a table showcasing a selection of experimentally observed and computationally calculated vibrational frequencies for key functional groups in this compound.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)
NO₂ Asymmetric Stretch~1520-Correlated values available
NO₂ Symmetric Stretch~1350-Correlated values available
C-Br Stretch~600-Correlated values available

Note: The exact experimental and calculated values can be found in detailed spectroscopic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide crucial information about the chemical environment of the individual atoms within the molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Studies

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the aromatic protons and the methyl group protons confirm the substitution pattern on the benzene (B151609) ring. The electron-withdrawing nitro group and the bromine atom influence the electron density around the neighboring protons, causing them to resonate at specific frequencies.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon of the methyl group (CH₃) typically resonates in the upfield region, while the aromatic carbons exhibit shifts further downfield. pressbooks.pub The carbons directly attached to the electron-withdrawing nitro group and bromine atom are significantly deshielded. pressbooks.pub Computational methods are also employed to predict ¹³C and ¹H NMR chemical shifts, which are then compared with experimental values for comprehensive structural validation. nih.gov

The following table summarizes typical chemical shift ranges for the carbon and proton atoms in this compound.

Atom TypeTypical Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5
Methyl Protons~2.5
Aromatic Carbons110 - 150
Methyl Carbon~20

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular identity of this compound by determining its molecular weight and analyzing its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is approximately 216 g/mol . The presence of a bromine atom is readily identified by a characteristic M+2 isotopic peak with an intensity almost equal to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound under mass spectrometric conditions provides further structural information. Common fragmentation pathways involve the loss of the nitro group (NO₂) or the bromine atom (Br). The loss of a nitro group results in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the molecular ion minus 46, while the loss of a bromine atom leads to a fragment ion at the molecular ion minus 79 or 81.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information about the three-dimensional molecular structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net Studies on similar substituted nitrotoluenes, such as 2-bromo-4-methyl-1-nitrobenzene, reveal that these molecules often crystallize in specific space groups, with the benzene ring adopting a planar configuration.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

In GC analysis, the purity of a sample can be determined by the relative area of the peak corresponding to this compound compared to any impurity peaks. vwr.com HPLC is also a valuable tool for purity assessment and can be used to monitor reaction kinetics by quantifying the consumption of starting materials and the formation of products over time. These techniques are crucial for quality control and ensuring the material meets the required specifications for its intended application.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its related compounds. Reverse-phase HPLC, in particular, has proven effective for separating this compound from impurities and reaction byproducts, highlighting its stability under various conditions.

A common HPLC method for analyzing compounds like this compound involves a reverse-phase (RP) approach. sielc.com For instance, a Newcrom R1 column, which exhibits low silanol (B1196071) activity, can be employed for efficient separation. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is often replaced with a more volatile acid, such as formic acid, to ensure compatibility. sielc.com This method is not only suitable for analytical purposes but is also scalable for preparative separation to isolate impurities. sielc.com

The versatility of HPLC allows for its application in monitoring reaction progress and quantifying the purity of this compound. The data generated from HPLC analysis is critical for quality control in both research and industrial settings.

Table 1: Illustrative HPLC Method Parameters for Nitrotoluene Derivatives

ParameterCondition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid
Detection UV-Vis or Mass Spectrometry (MS)
Application Purity assessment, impurity profiling, preparative separation

This table represents typical starting conditions for method development and may require optimization for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful analytical technique frequently used to determine the purity of this compound. vwr.com Given the compound's volatility, GC is well-suited for its analysis. The method involves vaporizing the sample and passing it through a column, where separation occurs based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.

Commercial suppliers of this compound often specify a purity of greater than 98.0%, as determined by GC. vwr.comavantorsciences.com This indicates that GC is a standard method for quality control and lot release of this chemical. In synthetic processes, such as the preparation of related compounds like 2-chloro-5-nitrotoluene, GC is used for in-process control to monitor the consumption of starting materials and the formation of the desired product. google.com For example, a reaction might be monitored by GC until the content of the starting material, m-nitrotoluene, is less than 1%. google.com

The choice of column and temperature programming are critical parameters in developing a robust GC method for this compound. The selection of a suitable stationary phase is based on the polarity of the analyte.

Table 2: Purity Specifications for this compound Determined by GC

Supplier/SourcePurity Specification
VWR>98.0% (GC) vwr.com
TCI America>98.0% (GC) avantorsciences.com
TCI Chemicals>98.0%(GC)

This table showcases typical purity levels for commercially available this compound as verified by Gas Chromatography.

UV-Vis Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. dntb.gov.ua When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions. libretexts.org

The presence of the nitro group (-NO2) and the bromine atom (-Br) on the toluene (B28343) ring influences the electronic structure and, consequently, the UV-Vis absorption spectrum. The nitro group, being a strong electron-withdrawing group, and the bromine atom, an ortho-, para-directing deactivator, both affect the energy of the molecular orbitals. These substituents can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted toluene.

Studies on similar nitroaromatic compounds provide insight into the expected spectral behavior. For instance, the UV-Vis spectrum of 2-nitrotoluene (B74249) in a nitrogen matrix shows a weak, broad absorption with a maximum (λmax) at 385 nm. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on related molecules like 2-amino-5-nitrotoluene have been used to calculate the maximum electronic transitions and their corresponding wavelengths. researchgate.net These computational methods help in interpreting the experimental UV-Vis spectra and understanding the nature of the electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net

The specific λmax and molar absorptivity (ε) of this compound can be experimentally determined by dissolving the compound in a suitable transparent solvent and recording its absorption spectrum. These data are characteristic of the compound and can be used for quantitative analysis and for studying its electronic properties.

Investigation of Biological Activities and Pharmacological Relevance

Antimicrobial Properties and Mechanisms of Action

The antimicrobial potential of nitroaromatic compounds is well-established, with their activity often linked to the reductive activation of the nitro group within microbial cells. nih.gov This process can generate reactive nitrogen species and other toxic intermediates that may damage cellular macromolecules, including DNA, leading to cell death. researchgate.net The presence of a halogen, such as bromine, can further modulate the electronic properties and biological activity of the molecule. nih.gov

Antibacterial Activity Studies

While the general class of halogenated nitro compounds is recognized for antibacterial effects, specific studies detailing the in-vitro activity of 2-Bromo-5-nitrotoluene against specific bacterial strains are not prominently available in the reviewed scientific literature. nih.gov Consequently, data regarding its minimum inhibitory concentration (MIC) or specific mechanisms against common bacteria are not documented.

Antifungal Activity Studies and Phytopathogen Inhibition

Nitroaromatic compounds are utilized as foundational structures in the development of agricultural chemicals, including fungicides for crop protection. Their mechanism can involve the inhibition of crucial fungal enzymes. nih.gov However, specific research evaluating the efficacy of this compound against particular fungal species or plant pathogens has not been identified in published literature. Therefore, no data on its spectrum of activity or phytopathogen inhibition is available.

Enzyme Inhibition Studies

The interaction of small molecules with key enzyme systems is a critical area of pharmacological research. Cytochrome P450 enzymes, in particular, are central to drug metabolism, and their inhibition can have significant implications.

Cytochrome P450 Enzyme Inhibition and its Implications

Investigations into the inhibitory effects of various bromo-nitrotoluene isomers on cytochrome P450 (CYP) enzymes have been conducted for compounds like 2-Bromo-4-chloro-5-nitrotoluene (B1608888). However, specific studies focused on the direct inhibitory activity of this compound against any CYP isozymes (e.g., CYP1A2, CYP2C9, CYP3A4) are not found in the available scientific literature. Thus, its potential to influence drug metabolism pathways via this mechanism remains uncharacterized.

Neuropharmacological Modulations and Receptor Binding

The modulation of central nervous system receptors is a key strategy in the development of drugs for neurological and psychiatric disorders. The serotonin (B10506) receptor family, including the 5-HT7 receptor, is a significant target in this field. biosynth.comresearchgate.net

Serotonin (5-HT7) Receptor Activity

While research has indicated that other isomers, specifically 2-Bromo-6-nitrotoluene (B1266184), may interact with the serotonin 5-HT7 receptor, there is no corresponding research available that demonstrates or investigates the binding affinity or functional activity of this compound at this receptor. mdpi.com The specific influence of the substituent positions in this compound on its potential interaction with this or other neurotransmitter receptors has not been documented.

Role as Precursors for Biologically Active Molecules

This compound serves as a key building block in the creation of various organic compounds with significant biological activities. lookchem.com Its reactivity allows it to be a versatile starting material for both pharmaceutical and agrochemical agents. lookchem.comchemimpex.com

The application of this compound as a precursor is notable in the synthesis of modern therapeutic agents.

SGLT2 Inhibitors: This compound is a crucial intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs under investigation for the treatment of diabetes. SGLT2 inhibitors work by preventing the kidneys from reabsorbing glucose back into the blood, thereby promoting the excretion of glucose in the urine. nih.gov The synthesis often involves using this compound to construct the core structure of the inhibitor molecule.

Table 1: Synthetic Application of this compound in SGLT2 Inhibitor Synthesis

Synthetic Step Description Role of this compound
Intermediate Formation Condensation reaction with potassium m-nitrophenoxide.Serves as the primary reactant to form 3′:4-dinitro-2-methyldiphenyl ether. chemicalbook.com
Core Structure Assembly Subsequent reactions build upon the diphenyl ether intermediate.The initial structure derived from this compound provides the necessary scaffold for the final drug molecule.

Clavicipitic Acids: Research has demonstrated that the N-acetyl methyl esters of (±)-clavicipitic acids can be synthesized from 2-bromo-6-nitrotoluene, a closely related isomer. researchgate.netacs.org The multi-step synthesis involves key palladium-catalyzed reactions to form the indole (B1671886) and the seven-membered nitrogen-containing ring characteristic of clavicipitic acids. researchgate.netacs.org

Carbazomadurin A: The total synthesis of carbazomadurin A has been achieved using 2-bromo-6-nitrotoluene as a starting material. sci-hub.ruthieme-connect.com The synthesis involves a sequence of palladium-catalyzed cross-coupling reactions to assemble the final complex carbazole (B46965) alkaloid structure. sci-hub.ru

Nitro compounds, as a class, are known to exhibit a wide range of biological activities, including use as herbicides. nih.govnih.gov The halogenated and nitrated structure of compounds like this compound suggests their potential as intermediates in the synthesis of effective pesticides and herbicides. chemimpex.com The presence of these functional groups can enhance the biological efficacy of the final agrochemical products. While specific, widely-marketed agrochemicals directly derived from this compound are not extensively documented in publicly available literature, its isomers and related nitroaromatic compounds are recognized for their utility in this sector. For instance, the isomer 2-bromo-6-nitrotoluene has shown inhibitory effects against common agricultural pathogens like Fusarium oxysporum and Botrytis cinerea in research settings.

Synthesis of Pharmaceutical Drug Candidates (e.g., SGLT2 Inhibitors, Clavicipitic Acids, Carbazomadurin A)

Mechanistic Toxicology Research and Cellular Interactions

The toxicological profile of this compound is intrinsically linked to its chemical structure, particularly the nitro group.

Nitroaromatic compounds are known to interact with metabolic enzymes, and this compound is no exception. The electron-withdrawing nature of the nitro group enhances the molecule's ability to interact with the active sites of cytochrome P450 enzymes. This interaction can lead to competitive inhibition, altering the metabolism of other drugs or xenobiotics that are substrates for these enzymes. Such inhibition can result in modified pharmacokinetic profiles and potential toxicity due to the accumulation of the co-administered drugs.

The nitro group (–NO₂) is a fascinating functional group in medicinal chemistry and toxicology, acting as both a pharmacophore (a group responsible for a drug's biological activity) and a toxicophore (a group responsible for toxic effects). nih.govnih.gov

As a pharmacophore , the strong electron-withdrawing and polar nature of the nitro group can be crucial for a molecule's ability to bind to a biological target, such as a receptor or enzyme. nih.govnih.gov This property is exploited in a variety of drugs, including antimicrobial and anticancer agents. nih.govmdpi.com Nitro-containing compounds are key in developing drugs for treating infections and have been investigated for their potential as radiosensitizers in cancer therapy. mdpi.comresearchgate.net

Conversely, the nitro group is a well-established toxicophore . nih.govmdpi.com Its toxicity often arises from the metabolic reduction of the nitro group within the cell. This process can generate reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.govscielo.br These reactive metabolites can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity, mutagenicity, and cytotoxicity. mdpi.comscielo.br This mechanism of bioactivation is, however, harnessed in certain therapeutic areas, such as in antiparasitic drugs where the toxicity is directed towards the pathogenic organism. nih.govnih.gov

Table 2: The Dual Role of the Nitro Group

Role Mechanism Biological Outcome
Pharmacophore Acts as a strong electron-withdrawing group, enhancing binding affinity to biological targets through polar interactions. nih.govContributes to the therapeutic effect of various drugs, including antimicrobials and anticancer agents. mdpi.comrsc.org
Toxicophore Undergoes metabolic reduction to form highly reactive intermediates (e.g., nitroso, hydroxylamine). scielo.brCan lead to cellular damage, genotoxicity, and mutagenicity through covalent binding to DNA and proteins. nih.govmdpi.com

Advanced Applications in Chemical Research

Versatile Building Block in Complex Organic Synthesis

The strategic placement of the bromo and nitro functional groups on the toluene (B28343) ring makes 2-Bromo-5-nitrotoluene a valuable and versatile starting material in complex organic synthesis. lookchem.com These groups can be selectively targeted and transformed through a variety of chemical reactions, allowing for the construction of intricate molecular architectures. The presence of both an electron-withdrawing nitro group and a halogen atom influences the reactivity of the aromatic ring, enabling a range of synthetic transformations. lookchem.com

Precursor for Heterocyclic Compound Synthesis

A significant application of this compound is its use as a precursor in the synthesis of heterocyclic compounds. These cyclic structures, containing atoms of at least two different elements in their rings, are fundamental components of many biologically active molecules and functional materials. The reactivity of the bromo and nitro groups allows for their participation in cyclization reactions to form various heterocyclic systems. For instance, the nitro group can be reduced to an amino group, which can then undergo condensation reactions with other functional groups to form nitrogen-containing heterocycles.

Synthesis of Indole (B1671886) Derivatives

The synthesis of indole derivatives represents a key area where this compound and its isomers have been utilized. Indoles are a prominent class of heterocyclic compounds found in numerous natural products, pharmaceuticals, and agrochemicals. rsc.org Various synthetic strategies, such as the Leimgruber-Batcho indole synthesis, can employ nitrotoluene derivatives as starting materials. tsijournals.com This method involves the formation of an enamine from a nitrotoluene, followed by a reductive cyclization to yield the indole core. tsijournals.com While direct examples specifically citing this compound are part of broader synthetic methodologies, the principle of using substituted nitrotoluenes is well-established in the synthesis of complex indole structures. rsc.orgtsijournals.com

Intermediate in Pharmaceutical Research and Development

In the pharmaceutical industry, this compound and its related structures serve as crucial intermediates in the development of new therapeutic agents. lookchem.combiosynth.com The ability to introduce and modify functional groups on this scaffold allows medicinal chemists to synthesize libraries of compounds for biological screening. The bromo group, for instance, can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a common strategy in drug discovery.

The compound's derivatives are instrumental in creating molecules targeting a range of medical conditions. For example, related bromo-nitrotoluene structures are involved in the synthesis of compounds with potential applications in treating metabolic disorders and cancer. The synthesis of SGLT2 inhibitors, a class of drugs under investigation for diabetes therapy, has utilized intermediates derived from similar bromo-nitrotoluene frameworks.

Application in Agrochemical Development and Formulation

The development of new and effective agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel organic molecules. This compound serves as a valuable building block in this field. lookchem.com The functional groups present in the molecule can be manipulated to create active ingredients with specific biological activities. Its structural features can be incorporated into larger molecules designed to interact with specific biological targets in pests or weeds. The use of bromo-nitrotoluene derivatives is recognized in the formulation of agrochemical products, where they contribute to the efficacy of the final active ingredients. chemimpex.com

Utility in Dye and Pigment Manufacturing Research

The field of dye and pigment chemistry leverages chromophoric and auxochromic groups to create colored compounds. While direct use as a dye is not its primary function, this compound and its derivatives can act as precursors in the synthesis of more complex dye and pigment molecules. lookchem.cominnospk.com The nitro group, a known chromophore, and the potential for converting the bromo and methyl groups into other functionalities make it a useful starting point for creating a variety of colorants. lookchem.com The historical and ongoing synthesis of dyes often involves nitrotoluene and its derivatives as key intermediates. nih.gov For example, related compounds like 2-bromo-5-nitrobenzoic acid are noted for their application in producing colored compounds and complex dyes. lookchem.com

Future Research Directions and Challenges

Development of Novel and Highly Selective Synthetic Methodologies

The synthesis of 2-Bromo-5-nitrotoluene and its isomers often involves multi-step processes that can be cumbersome and may result in the formation of undesirable byproducts. mdpi.com A significant challenge lies in achieving high regioselectivity during the bromination and nitration of toluene (B28343) or its derivatives. mdpi.com Conventional methods can produce a mixture of isomers, necessitating complex purification steps. mdpi.com

Future research should focus on the development of novel catalytic systems that can direct the substitution reactions to the desired positions with high precision. This could involve the use of shape-selective catalysts, such as zeolites, which have shown promise in directing the bromination of o-nitrotoluene to yield the desired 4-bromo-2-nitrotoluene (B1266186) with high selectivity. mdpi.com Additionally, exploring one-pot synthesis strategies, where multiple reaction steps are carried out in a single reactor, could significantly improve efficiency and reduce waste. mdpi.com The development of greener synthetic routes that utilize less hazardous reagents and solvents is also a critical area for future investigation. google.com

Key Research Areas:

Development of regioselective catalysts for bromination and nitration.

Exploration of one-pot synthesis methodologies.

Investigation of environmentally benign synthetic pathways.

Comprehensive Elucidation of Biological Interaction Mechanisms

While this compound and its derivatives are known to possess biological activity, a comprehensive understanding of their mechanisms of action at the molecular level is still lacking. nih.gov The nitro group is a key feature, as it can be reduced within cells to form reactive nitro anion radicals that are often crucial for the compound's biological effects. nih.gov The presence and position of the bromine atom and the methyl group also significantly influence the molecule's reactivity and interaction with biological targets.

Future research should employ a combination of experimental and computational approaches to identify the specific molecular targets of this compound and its metabolites. This includes studying its interactions with key enzymes, proteins, and nucleic acids. researchgate.net Understanding these interactions is fundamental for the rational design of new therapeutic agents and for assessing the potential toxicity of the compound. For instance, some nitroaromatic compounds have shown potential as antitubercular agents, with the nitro group being essential for their activity. nih.gov

Advanced Computational Design for Rational Drug Discovery and Material Innovation

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new drugs and materials. nih.gov In the context of this compound, computational methods can be employed to predict its physicochemical properties, reactivity, and biological activity. researchgate.net Techniques like Density Functional Theory (DFT) can provide insights into the electronic structure and vibrational spectra of the molecule, aiding in its characterization. researchgate.net

Future research should leverage advanced computational approaches, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, to design novel derivatives of this compound with enhanced properties. researchgate.netnih.gov These methods can help in identifying the structural features that are critical for a desired biological activity or material property. researchgate.net For example, computational screening of virtual libraries of this compound derivatives could identify promising candidates for further experimental investigation. nih.gov This approach can significantly reduce the time and cost associated with traditional trial-and-error methods. nih.gov

Exploration of New Derivatization Strategies and Functional Group Transformations

The versatility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The bromine atom can be replaced through various nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, and the methyl group can be oxidized. These transformations open up a vast chemical space for the synthesis of a wide range of derivatives with diverse applications. sigmaaldrich.com

Future research should focus on exploring novel derivatization strategies to create new molecules with unique properties. This includes the development of new cross-coupling reactions to introduce different functional groups at the bromine position and the investigation of selective reduction methods for the nitro group that are compatible with other functionalities in the molecule. rsc.orgchemicalbook.com Furthermore, exploring the chemistry of the methyl group, such as its conversion to other functional groups, could lead to the synthesis of novel compounds. chemicalbook.com The use of derivatization to enhance the analytical detection of nitroaromatic compounds is also an important area of research. rsc.orgresearchgate.net

Environmental Impact Assessment and Mitigation Strategies in Production and Application

The production and use of nitroaromatic compounds, including this compound, can have significant environmental implications. nih.gov These compounds can be persistent in the environment and may pose risks to ecosystems and human health. nih.govepa.gov The manufacturing processes can generate acidic wastewater and other hazardous byproducts, creating challenges for waste management. google.com

A critical area for future research is the comprehensive assessment of the environmental fate and toxicity of this compound and its degradation products. This includes studying its persistence, bioaccumulation potential, and effects on various organisms. Furthermore, developing effective strategies to mitigate the environmental impact of its production is essential. This involves designing cleaner manufacturing processes that minimize waste generation and developing efficient methods for the treatment of contaminated wastewater and soil. epa.ieenvironmentclearance.nic.in Bioremediation, which utilizes microorganisms to degrade pollutants, is a promising approach that warrants further investigation for the cleanup of sites contaminated with nitroaromatic compounds. nih.gov

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate = 4:1).
  • Avoid over-nitration, which can yield dinitro byproducts.

Advanced: How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

Q. Methodological Answer :

Functional Selection : Use hybrid functionals like B3LYP (Becke three-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical predictions .

Basis Set : Apply 6-311+G(d,p) to account for polarization and diffuse effects, critical for nitro and bromine groups .

Reactivity Analysis :

  • Calculate Fukui indices to identify electrophilic (C–Br) and nucleophilic (NO2_2) sites .
  • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax\lambda_{\text{max}} values .

Validation : Compare computed bond lengths (e.g., C–Br = ~1.89 Å) with crystallographic data if available.

Advanced: How should researchers address contradictions in reported melting points (e.g., 76–80°C vs. 78–80°C)?

Q. Methodological Answer :

Purity Assessment :

  • Perform DSC (Differential Scanning Calorimetry) to detect impurities affecting melting range .
  • Use elemental analysis (C, H, N, Br) to verify stoichiometry .

Experimental Reproducibility :

  • Standardize heating rates (e.g., 1°C/min) and sample preparation (e.g., finely powdered crystals) .

Literature Cross-Reference :

  • Compare with peer-reviewed studies (e.g., Sigma-Aldrich: 78–80°C vs. Kanto Reagents: 76–79°C ).

Resolution : Discrepancies often arise from polymorphic forms or solvent inclusion; report conditions explicitly.

Advanced: What mechanistic insights guide the functionalization of this compound in cross-coupling reactions?

Q. Methodological Answer :

Substitution vs. Elimination :

  • In Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4 catalyst and K2_2CO3_3 base to favor C–Br bond activation over nitro group reduction .

Nitro Group Stability :

  • Avoid strong reducing agents (e.g., H2_2/Pd-C) to prevent nitro-to-amine conversion; opt for selective conditions (e.g., Zn/HOAc for partial reduction) .

Kinetic Studies :

  • Monitor reaction via 19F^{19}F NMR if fluorine substituents are introduced .

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute oral toxicity (H302) .
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Storage : Keep in airtight containers at 0–6°C to prevent decomposition .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Q. Methodological Answer :

Triangulation :

  • Compare DFT-predicted transition states with kinetic isotope effects (KIE) from labeled substrates .

Controlled Replicates :

  • Repeat experiments under inert atmosphere (N2_2/Ar) to rule out oxidative side reactions .

Meta-Analysis :

  • Use systematic reviews (e.g., PRISMA guidelines) to aggregate data from disparate studies .

Example : If a reaction yields unexpected byproducts, simulate intermediate stability via Gaussian calculations to identify competing pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.